Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate
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Overview
Description
Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: is a complex organic compound that belongs to the class of steroids Steroids are characterized by a core structure of four fused rings and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Acetylation: Introduction of an acetoxy group.
Methylation: Addition of a methyl group.
Ring Formation: Formation of the steroid core structure.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to accelerate reactions.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Chemical Reactions Analysis
Types of Reactions
Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products Formed
The products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: may have applications in:
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic uses, such as anti-inflammatory or hormone-related treatments.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar core structure.
Testosterone: An anabolic steroid with distinct biological activities.
Cortisol: A glucocorticoid involved in stress response.
Uniqueness
Methyl3alpha-acetoxy-5beta-chol-9(11)-en-24-oate: may have unique structural features or functional groups that differentiate it from other steroids, leading to specific biological or chemical properties.
Properties
Molecular Formula |
C27H42O4 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h13,17,19-23H,6-12,14-16H2,1-5H3 |
InChI Key |
ORGPIPGUNTVRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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